Regiochemical Identity: 2-Thienylmethyl vs. 3-Thienylmethyl Isomer
The primary differentiation for procurement is the unambiguous regiospecificity of the compound. The target compound is the 2-thienylmethyl isomer, which was synthesized and documented separately from its 3-thienylmethyl counterpart (Example 16 vs. Example 17) in the foundational patent [1]. While both were prepared for the same pharmacological class, the synthetic procedure and precursor imidazole are different, confirming they are not interchangeable.
| Evidence Dimension | Regiochemical structure (thienyl attachment point) |
|---|---|
| Target Compound Data | 1-(2-thienylmethyl) substituent (Example 17) |
| Comparator Or Baseline | 1-(3-thienylmethyl) substituent (Example 16) |
| Quantified Difference | Regioisomeric differentiation; quantified by distinct synthetic routes and precursor materials [1] |
| Conditions | Synthetic chemistry context as described in US Patent 4,810,800 |
Why This Matters
This structural precision is critical for SAR studies; procuring the incorrect regioisomer (e.g., 3-thienylmethyl) will test a different chemical entity, compromising pharmacological data validity.
- [1] Kruse LI, DeWolf WE, Kaiser C, et al. Novel imidazole dopamine beta hydroxylase inhibitors. US Patent 4,810,800. March 7, 1989. View Source
